molecular formula C21H33N3O5S B1664848 匹维西林 CAS No. 32886-97-8

匹维西林

货号 B1664848
CAS 编号: 32886-97-8
分子量: 439.6 g/mol
InChI 键: NPGNOVNWUSPMDP-UTEPHESZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pivmecillinam is an orally active prodrug of mecillinam, an extended-spectrum penicillin antibiotic . It is the pivaloyloxymethyl ester of mecillinam . Pivmecillinam is primarily active against Gram-negative bacteria and is used mainly in the treatment of lower urinary tract infections .


Synthesis Analysis

The synthesis of Pivmecillinam involves the reaction of mecillinam with a halomethyl pivalate in an aprotic polar solvent such as N,N-dimethylformamide . The reaction is carried out at 0-25 degrees Celsius for 10-20 hours .


Molecular Structure Analysis

Pivmecillinam is a pivaloyloxymethyl ester of amdinocillin . Its chemical formula is C21H33N3O5S and it has a molar mass of 439.57 g/mol .


Chemical Reactions Analysis

Pivmecillinam is well absorbed orally and is broken down to amdinocillin in the intestinal mucosa . It is active against gram-negative organisms .


Physical And Chemical Properties Analysis

Pivmecillinam is a β-lactam antibiotic and a pivaloyl-containing pro-drug . It belongs to the class of amidinopenicillin .

科学研究应用

Treatment of Urinary Tract Infections (UTIs)

  • Summary of Application : Pivmecillinam is an oral antibiotic with excellent clinical efficacy in the treatment of uncomplicated UTIs . It has been used extensively in Nordic countries with few problems . There is emerging in vitro and in vivo evidence of its activity against ESBL-producing organisms and its synergistic potential with β-lactamase inhibitors .
  • Methods of Application : Pivmecillinam is administered orally for the treatment of UTIs . The specific dosage and duration of treatment depend on the severity of the infection and the patient’s overall health status.
  • Results or Outcomes : Pivmecillinam has a minimal effect on the intestinal and vaginal flora of the host; thus, there is a lower rate of selection of resistant bacteria, vaginal candidiasis and, of note, Clostridium difficile .

Treatment of Infections Caused by Staphylococcus Saprophyticus

  • Summary of Application : Pivmecillinam has shown high clinical and bacteriological effect in UTIs caused by S. saprophyticus . This is significant because S. saprophyticus is considered non-susceptible to mecillinam .
  • Methods of Application : Similar to its use in UTIs, Pivmecillinam is administered orally for the treatment of infections caused by S. saprophyticus . The specific dosage and duration of treatment depend on the severity of the infection and the patient’s overall health status.
  • Results or Outcomes : In four clinical trials, Pivmecillinam showed a cumulative clinical effect of 72% and a bacteriological effect of 86% in UTIs caused by S. saprophyticus .

Treatment of Multidrug-Resistant Bacteria

  • Summary of Application : Pivmecillinam has shown potential in the treatment of urinary tract infections (UTIs) in the context of multidrug-resistant bacteria . This is significant because bacterial strains producing extended-spectrum β-lactamases (ESBLs) that are resistant not only to cephalosporins and penicillins, but also to fluoroquinolones and trimethoprim, are becoming more prevalent .
  • Methods of Application : Pivmecillinam is administered orally for the treatment of UTIs caused by multidrug-resistant bacteria . The specific dosage and duration of treatment depend on the severity of the infection and the patient’s overall health status.
  • Results or Outcomes : Pivmecillinam has a minimal effect on the intestinal and vaginal flora of the host; thus, there is a lower rate of selection of resistant bacteria, vaginal candidiasis and, of note, Clostridium difficile .

Treatment of E. coli Bacteremic Urinary Tract Infection

  • Summary of Application : Pivmecillinam has shown efficacy in oral step-down treatment in hospitalised patients with E. coli bacteremic urinary tract infection . This is significant because E. coli is a common cause of bacteremic UTIs .
  • Methods of Application : After 3 days of parenteral antibiotic, the treatment is converted to oral Pivmecillinam 400 mg QID for 1 week . The specific dosage and duration of treatment depend on the severity of the infection and the patient’s overall health status.
  • Results or Outcomes : In this trial, Pivmecillinam showed a treatment success rate of 88% in patients suffering from bacteremic UTI due to E. coli .

Treatment of Salmonellosis and Typhoid Fever

  • Summary of Application : Pivmecillinam is used to treat infections due to mecillinam-sensitive organisms such as salmonellosis and typhoid fever . These are significant infectious diseases caused by the bacteria Salmonella typhi and Salmonella paratyphi .
  • Methods of Application : Pivmecillinam is administered orally for the treatment of salmonellosis and typhoid fever . The specific dosage and duration of treatment depend on the severity of the infection and the patient’s overall health status.
  • Results or Outcomes : The outcomes of Pivmecillinam treatment for salmonellosis and typhoid fever vary depending on the individual patient’s response to the medication and the severity of the infection .

Treatment of Uncomplicated UTIs in Adult Females

  • Summary of Application : Pivmecillinam, under the brand name Pivya, has received FDA approval for managing uncomplicated urinary tract infections (UTIs) associated with Escherichia coli, Proteus mirabilis, and Staphylococcus saprophyticus in female adults .
  • Methods of Application : After initial parenteral antibiotic treatment, the treatment is converted to oral Pivmecillinam 400 mg QID for 1 week . The specific dosage and duration of treatment depend on the severity of the infection and the patient’s overall health status.
  • Results or Outcomes : In three controlled clinical trials, Pivmecillinam showed significant efficacy, with composite response rates ranging from 62% to 72% across trials . Common side effects for Pivmecillinam included diarrhea and nausea .

安全和危害

The most common side effects of Pivmecillinam use are rash and gastrointestinal upset, including nausea and vomiting . Pivmecillinam should be used with caution for long-term or frequently repeated treatment, due to the possibility of carnitine depletion . It can cause false-positive urinary glucose if tested for reducing substrates .

未来方向

Pivmecillinam has recently been suggested as an oral treatment option for community-acquired UTI caused by ESBL-producing Enterobacteriaceae owing to significantly greater antibacterial potency and higher in vitro stability to β-lactamase hydrolysis compared with other penicillins .

属性

IUPAC Name

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O5S/c1-20(2,3)19(27)29-13-28-18(26)15-21(4,5)30-17-14(16(25)24(15)17)22-12-23-10-8-6-7-9-11-23/h12,14-15,17H,6-11,13H2,1-5H3/t14-,15+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGNOVNWUSPMDP-HLLBOEOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048538
Record name Pivmecillinam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pivmecillinam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.26e-02 g/L
Record name Pivmecillinam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Pivmecillinam interferes with the biosynthesis of the bacterial cell wall however its activity is slightly different from that of other penicillins and cephalosporins
Record name Pivmecillinam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01605
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pivmecillinam

CAS RN

32886-97-8
Record name Pivmecillinam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32886-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amdinocillin pivoxil [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032886978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pivmecillinam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01605
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pivmecillinam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pivmecillinam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.600
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMDINOCILLIN PIVOXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WAM1OQ30B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pivmecillinam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

119 °C
Record name Pivmecillinam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01605
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pivmecillinam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015543
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pivmecillinam
Reactant of Route 2
Reactant of Route 2
Pivmecillinam
Reactant of Route 3
Reactant of Route 3
Pivmecillinam
Reactant of Route 4
Reactant of Route 4
Pivmecillinam
Reactant of Route 5
Reactant of Route 5
Pivmecillinam
Reactant of Route 6
Reactant of Route 6
Pivmecillinam

Citations

For This Compound
6,350
Citations
RL Parsons, GA Hossack… - British Journal of Clinical …, 1977 - Wiley Online Library
… Since ampicillin and pivmecillinam are both used to treat E. coil urinary infections, it was … of pivmecillinam with ampicillin in the same subjects. A further reason to compare pivmecillinam …
Number of citations: 15 bpspubs.onlinelibrary.wiley.com
LE Nicolle - Journal of antimicrobial chemotherapy, 2000 - academic.oup.com
… , and clinically significant resistance to pivmecillinam has not developed in … pivmecillinam could be considered. This paper reviews current evidence supporting the use of pivmecillinam …
Number of citations: 139 academic.oup.com
W Graninger - International journal of antimicrobial agents, 2003 - Elsevier
… This paper reviews the clinical data on pivmecillinam with a … of pivmecillinam for empirical treatment of acute cystitis. More recent studies confirm short-term treatment with pivmecillinam …
Number of citations: 100 www.sciencedirect.com
S Dewar, LC Reed, RJ Koerner - Journal of Antimicrobial …, 2014 - academic.oup.com
… Pivmecillinam is an oral antibiotic with excellent clinical efficacy in the treatment of … Pivmecillinam is well tolerated with a low side-effect profile. Pivmecillinam also has a minimal effect …
Number of citations: 78 academic.oup.com
K Josefsson, T Bergan, L Magni, BG Pring… - European Journal of …, 1982 - Springer
… recovery (p<0.001) than did pivmecillinam 400 mg. The plasma peaks appeared … pivmecillinam (p<0.05). In conclusion, bacmecillinam had a better bioavailability than pivmecillinam in …
Number of citations: 31 link.springer.com
F Jansåker, N Frimodt-Møller, I Sjögren… - Journal of …, 2014 - academic.oup.com
… suggesting that pivmecillinam is effective … pivmecillinam is used as one of the first options in the treatment of UTIs in Scandinavia, we decided to study and document if pivmecillinam is a …
Number of citations: 81 academic.oup.com
TJ Monsen, SE Holm, BM Ferry, SA Ferry - Apmis, 2014 - Wiley Online Library
Pivmecillinam ( PIV ) is a first‐line antimicrobial for treatment of lower urinary tract infection in women ( LUTIW ). Mecillinam, the active substance of PIV , is bactericidal mainly against …
Number of citations: 34 onlinelibrary.wiley.com
AJ Bentzen, R Vejlsgaard, J Jacobsen, L Tybring - Infection, 1975 - Springer
… half the dose of pivmecillinam is recovered in … pivmecillinam and its efficacy in bacteriuria in geronto-psychiatric patients. Three groups of patients were treated either with pivmecillinam …
Number of citations: 27 link.springer.com
F Jansåker, S Thønnings, FB Hertz, T Kallemose… - …, 2019 - thelancet.com
Background To investigate if a 5-day course pivmecillinam (amdinocillin pivoxil) 400 mg three times daily is superior to a 3-day course in women with uncomplicated urinary tract …
Number of citations: 15 www.thelancet.com
M Pinart, J Kranz, K Jensen, T Proctor, K Naber… - International Journal of …, 2017 - Elsevier
Objective To compare the efficacy and safety of different pivmecillinam (PIV) regimes for uncomplicated lower urinary tract infections (UTIs). Methods The MEDLINE, Embase, and …
Number of citations: 32 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。